4-(bromomethyl)-N-propan-2-ylbenzamide
Description
4-(Bromomethyl)-N-propan-2-ylbenzamide (CAS: 64580-41-2) is a brominated benzamide derivative characterized by a benzamide core substituted with a bromomethyl group at the para position and an isopropylamine (propan-2-yl) group attached to the amide nitrogen. This compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry, where the bromomethyl group serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) . Its high purity (100%) and stability under controlled conditions make it suitable for precision applications in material science and pharmaceutical intermediates .
Properties
CAS No. |
64580-41-2 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-(bromomethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
CSIBQQXQVWSHML-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CBr |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CBr |
Other CAS No. |
64580-41-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron Effects : Nitro and methoxy substituents (e.g., in 4MNB) alter electron density, affecting reactivity and intermolecular interactions .
- Reactivity : The bromomethyl group in the target compound enables facile alkylation, unlike analogs with stable substituents (e.g., nitro or methoxy) .
- Synthetic Efficiency : Fluorinated derivatives (e.g., ) achieve high yields (90%) due to optimized coupling reactions between benzoyl chlorides and anilines .
Crystallographic and Physical Properties
- Crystallography : N-(2-Nitrophenyl)-4-bromo-benzamide exhibits two molecules per asymmetric unit, with a mean σ(C–C) bond length of 0.006 Å and an R factor of 0.049, indicating high structural precision . In contrast, 4MNB displays similar accuracy but with additional methoxy-induced hydrogen bonding .
- Thermal Stability : Fluorinated analogs () likely exhibit enhanced thermal stability due to strong C–F bonds, though specific data are unavailable in the provided evidence.
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